molecular formula C14H10N4O B13984370 5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B13984370
M. Wt: 250.25 g/mol
InChI Key: HJTWQDUVAJRATN-UHFFFAOYSA-N
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Description

5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets 5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H10N4O/c1-9-11(6-10(7-15)14(19)16-9)12-8-18-5-3-2-4-13(18)17-12/h2-6,8H,1H3,(H,16,19)

InChI Key

HJTWQDUVAJRATN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CC=CC3=N2

Origin of Product

United States

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